

# Application Notes and Protocols for Sterilization of Plastic-Based Medical Implants

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## Introduction

The sterilization of medical implants is a critical process to prevent infection and ensure patient safety. For plastic-based implants, the chosen sterilization method must not only effectively eliminate microbial life but also preserve the material's physical, chemical, and biological properties to maintain the device's integrity and performance. This document provides detailed application notes and protocols for common sterilization methods used for plastic-based medical implants, including ethylene oxide (EtO), gamma radiation, electron beam (e-beam) irradiation, steam sterilization (autoclave), and hydrogen peroxide gas plasma.

## Sterilization Method Overviews

### Ethylene Oxide (EtO) Sterilization

Ethylene oxide is a low-temperature gas sterilization process effective for a wide range of materials, especially those sensitive to heat and moisture.<sup>[1]</sup> The process involves exposing the implant to EtO gas in a sealed chamber, which alkylates the proteins and nucleic acids of microorganisms, thereby preventing their replication.<sup>[2]</sup>

### Gamma Radiation

Gamma radiation utilizes cobalt-60 as a source of high-energy photons that penetrate materials and damage the DNA of microorganisms, leading to their inactivation.<sup>[3]</sup> It is a well-established

method with high penetration capabilities, allowing for the sterilization of fully packaged devices.[3]

## Electron Beam (E-beam) Irradiation

E-beam sterilization employs a stream of high-energy electrons to irradiate and sterilize medical devices.[4] The process is rapid and delivers a precise dose of radiation.[5] Unlike gamma radiation, it does not use a radioactive source.[6]

## Steam Sterilization (Autoclave)

Steam sterilization, or autoclaving, is a common method that uses high-pressure saturated steam at elevated temperatures to kill microorganisms.[7] It is a reliable and cost-effective method but is only suitable for materials that can withstand high temperatures and humidity.[7]

## Hydrogen Peroxide Gas Plasma

This low-temperature sterilization method involves the use of hydrogen peroxide vapor that is energized to create a plasma state.[8] The plasma generates free radicals that effectively inactivate microorganisms.[8] The byproducts, water and oxygen, are non-toxic.[8]

## Data Presentation: Effects of Sterilization on Polymer Properties

The following tables summarize the quantitative effects of different sterilization methods on common medical-grade plastics: Polyetheretherketone (PEEK), Ultra-High Molecular Weight Polyethylene (UHMWPE), and Silicone.

Table 1: Effects of Sterilization on PEEK

| Sterilization Method     | Property                                       | Change   | Reference  |
|--------------------------|--|--|--|
| Steam (Autoclave)        | Compression Force                              | ~20% decrease after 30 cycles  | <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Lateral Dimension        | ~6% decrease after 50 cycles                   | <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a> |  |
| Hardness (Vickers)       | ~49% increase after 20 cycles, then stabilizes | <a href="#">[9]</a> <a href="#">[10]</a>   |  |
| Molecular Weight         | No significant change                          | <a href="#">[11]</a>   |  |
| Ethylene Oxide (EtO)     | Molecular Weight                               | No significant change  | <a href="#">[11]</a>   |
| Thermal Properties (TGA) | Weight loss attributed to residual EtO         | <a href="#">[3]</a>  |  |
| Gamma Radiation          | Tensile Strength                               | Minimal reduction (~0.9%)  |  |
| Elongation at Break      | Minimal change                                 | <a href="#">[12]</a>   |  |
| Flexural Strength        | Minimal reduction (~0.1%)                      | <a href="#">[12]</a>   | <a href="#">[12]</a>   |
| Molecular Weight         | No significant change                          | <a href="#">[11]</a>   |  |
| Hydrogen Peroxide Plasma | Transverse Strength                            | No significant change  |  |
| Impact Strength          | No significant change                          | <a href="#">[13]</a>   |  |
| Surface Hardness         | No significant change                          | <a href="#">[13]</a>   | <a href="#">[13]</a>   |
|                          |  |  |  |

Table 2: Effects of Sterilization on UHMWPE

| Sterilization Method                     | Property  | Change  | Reference |
|--|---|---|-----------|
| Gamma Radiation                          | Tensile Strength  | Dose-dependent; can increase at lower doses and then decrease | [14]      |
| Elongation at Break                      | Generally decreases with increasing dose                      | [15]  |           |
| Crystallinity                            | Increases with dose   | [14]  |           |
| Wear Rate                                | Significantly decreases with cross-linking                    | [16]  |           |
| Molecular Weight between Crosslinks (Mc) | Decreases with increasing dose, indicating more cross-linking | [17]  |           |
| Electron Beam (E-beam)                   | Wear Rate   | Decreases with increasing dose                                | [16]      |
| Oxidation Index                          | Lower than gamma-sterilized UHMWPE in some studies            | [18]  |           |
| Ethylene Oxide (EtO)                     | Fatigue Strength  | Similar to unsterilized UHMWPE                                | [19]      |
| Oxidation                                | Absent, unlike gamma-irradiated UHMWPE                        | [19]  |           |

Table 3: Effects of Sterilization on Silicone

| Sterilization Method   | Property (Peroxide-Cured)       | Change                              | Property (Platinum-Cured) | Change       | Reference |
|------------------------|---------------------------------|-------------------------------------|---------------------------|--------------|-----------|
| Gamma Radiation        | Durometer Hardness              | Increase of >10 Shore A (at 75 kGy) | Slight increase           | [15][20]     |           |
| Tensile Modulus        | >200% increase (at 75 kGy)      | Slight increase                     | [15][20]                  |              |           |
| Tensile Elongation     | Up to 75% reduction (at 75 kGy) | ~35% reduction (at 75 kGy)          | [15][20]                  |              |           |
| Tear Strength          | ~45% reduction (at 75 kGy)      | ~30% reduction (at 75 kGy)          | [21]                      |              |           |
| Electron Beam (E-beam) | Durometer Hardness              | Increase of >14 Shore A (at 80 kGy) | Increase                  | [15][20]     |           |
| Tensile Modulus        | ~160% increase (at 80 kGy)      | Increase                            | [15][20]                  |              |           |
| Tensile Elongation     | ≤62% reduction (at 80 kGy)      | ~33-39% reduction (at 80 kGy)       | [21]                      |              |           |
| Tear Strength          | ~35-40% reduction (at 80 kGy)   | ~35-40% reduction (at 80 kGy)       | [21]                      |              |           |
| Ethylene Oxide (EtO)   | Durometer Hardness              | Negligible                          | Negligible                | [15][20][21] |           |
| Tensile Modulus        | Negligible                      | Negligible                          | [15][20][21]              |              |           |

|                    |                       |  |                  |      |
|--------------------|-----------------------|--|------------------|------|
| Tensile Elongation | Negligible            | ~20% increase (LSR)  | [15][20][21]     |      |
| Tensile Strength   | Minor improvement     | ~33% increase (LSR)  | [21]             |      |
| Steam (Autoclave)  | Mechanical Properties | Generally stable, but can become gummy after multiple cycles | Generally stable | [22] |

## Experimental Protocols

### Tensile Testing of Plastic Implants (ASTM D638)

Objective: To determine the tensile properties of plastic materials, such as tensile strength, elongation, and modulus of elasticity.[1][23]

Methodology:

- Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.[8][24] The specimens can be injection molded or machined from the sterilized implant material. Condition the specimens at  $23 \pm 2^{\circ}\text{C}$  and  $50 \pm 5\%$  relative humidity for at least 40 hours prior to testing.[24]
- Test Setup: Use a universal testing machine (UTM) equipped with appropriate grips to hold the specimen.[20][24] An extensometer is attached to the specimen's gauge length to accurately measure strain.[8]
- Testing Procedure:
  - Measure the width and thickness of the gauge section of the specimen.[8]
  - Mount the specimen in the grips of the UTM.

- Set the crosshead speed as specified in the standard (typically ranging from 1 to 500 mm/min).[8]
- Initiate the test, and record the force and elongation data until the specimen fractures.
- Data Analysis: From the stress-strain curve, calculate:
  - Tensile Strength at Yield and Break (MPa)
  - Elongation at Yield and Break (%)
  - Tensile Modulus (GPa)[1][23]

## Differential Scanning Calorimetry (DSC) (ASTM D3418)

Objective: To determine the transition temperatures, such as the glass transition temperature ( $T_g$ ), melting temperature ( $T_m$ ), and crystallization temperature ( $T_c$ ), as well as the enthalpies of fusion and crystallization of polymers.[2]

Methodology:

- Sample Preparation: Accurately weigh a small sample of the polymer (typically 5-10 mg) into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Heat the sample to a temperature above its melting point to erase its previous thermal history.
  - Cool the sample at a controlled rate (e.g., 10°C/min).
  - Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min) while recording the heat flow.
- Data Analysis: Analyze the resulting thermogram to identify and quantify the thermal transitions.[2]

## Fourier-Transform Infrared Spectroscopy (FTIR) for Polymer Degradation

Objective: To identify chemical changes in the polymer structure, such as oxidation, resulting from the sterilization process.

Methodology:

- **Sample Preparation:** A small, thin section of the polymer is typically used. For surface analysis, Attenuated Total Reflectance (ATR)-FTIR is often employed, where the sample is pressed against an ATR crystal.
- **Spectral Acquisition:**
  - Obtain a background spectrum of the empty ATR crystal.
  - Place the sample on the crystal and apply pressure to ensure good contact.
  - Acquire the sample's infrared spectrum over a specific wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).[\[10\]](#)
- **Data Analysis:**
  - Compare the spectra of the sterilized and unsterilized materials.
  - Look for the appearance or increase in intensity of specific absorption bands, such as the carbonyl group ( $\sim 1700\text{-}1750\text{ cm}^{-1}$ ), which indicates oxidation.[\[3\]](#)

## In Vitro Cytotoxicity Testing (ISO 10993-5)

Objective: To assess the potential of a medical device material to cause a toxic effect on cells.  
[\[9\]](#)

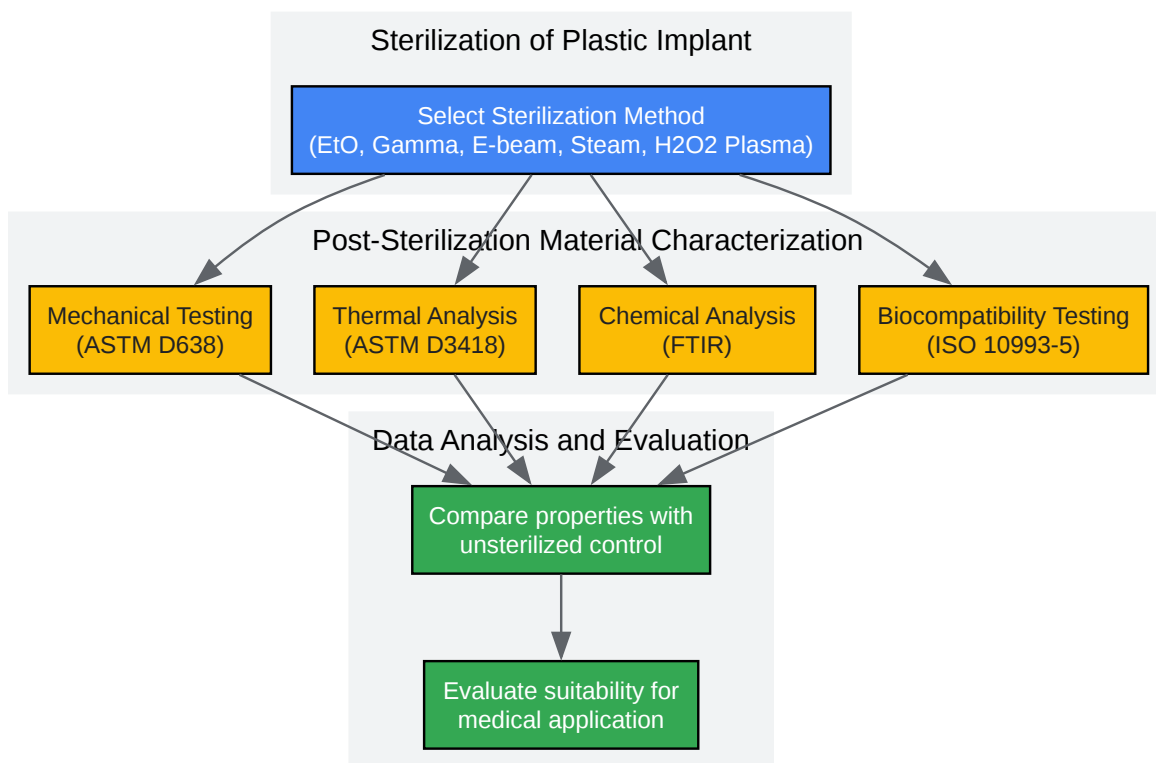
Methodology (Elution Method):

- **Extraction:**



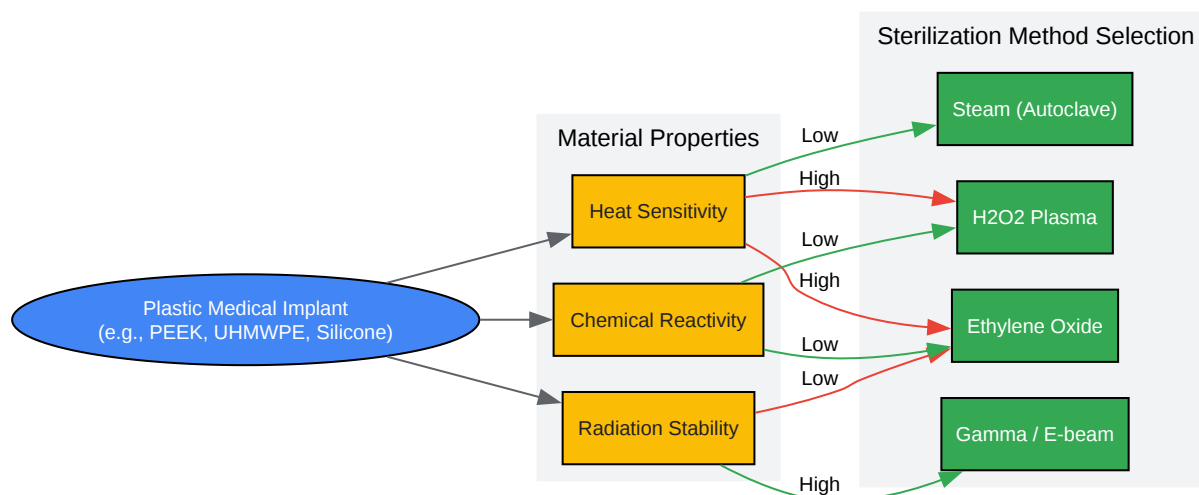
- Prepare an extract of the sterilized medical device material by incubating it in a cell culture medium (e.g., MEM) at 37°C for a specified period (e.g., 24-72 hours).[23] The ratio of the material's surface area to the volume of the medium is defined in ISO 10993-12.[23]
- Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluence in culture flasks.[23]
- Exposure:
  - Remove the existing culture medium from the cells.
  - Add the prepared extracts (at various concentrations, if required) to the cell monolayers.
  - Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
- Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator.
- Evaluation: Assess the cell viability and morphology. This can be done qualitatively by microscopic examination for cell lysis and rounding, or quantitatively using assays like MTT or XTT, which measure metabolic activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[23]

## Signaling Pathways and Workflows



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Caption: Experimental workflow for evaluating sterilized plastic implants.



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Caption: Logical relationships for sterilization method selection.

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